molecular formula C12H11N3 B1405552 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole CAS No. 1427460-30-7

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Cat. No.: B1405552
CAS No.: 1427460-30-7
M. Wt: 197.24 g/mol
InChI Key: OGDMTPZHHYSUKH-UHFFFAOYSA-N
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Description

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole is a heterocyclic compound that features both pyrrole and indazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylindazole with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole is unique due to the combination of the pyrrole and indazole rings, which can confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

1-methyl-3-pyrrol-1-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-14-11-7-3-2-6-10(11)12(13-14)15-8-4-5-9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDMTPZHHYSUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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